

"physicochemical properties of N-(5-methyl-3-isoxazoly)benzenesulfonamide"

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Compound of Interest

Compound Name: *N-(5-methyl-3-isoxazoly)benzenesulfonamide*

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An In-Depth Technical Guide to the Physicochemical Properties of **N-(5-methyl-3-isoxazoly)benzenesulfonamide** and its Pharmaceutically Pivotal Analogue, Sulfamethoxazole

Introduction: Distinguishing a Core Structure from a Keystone Antibiotic

This guide delves into the physicochemical properties of **N-(5-methyl-3-isoxazoly)benzenesulfonamide**. It is critical, however, to immediately address a pivotal distinction for researchers in drug development. While **N-(5-methyl-3-isoxazoly)benzenesulfonamide** is a defined chemical entity, the vast majority of scientific and pharmaceutical research is focused on its 4-amino derivative: 4-amino-**N-(5-methyl-3-isoxazoly)benzenesulfonamide**, universally known as the antibiotic Sulfamethoxazole.[1][2]

N-(5-methyl-3-isoxazoly)benzenesulfonamide represents the core chemical scaffold, while the addition of the 4-amino group transforms it into a potent therapeutic agent.[3] This guide will first detail the known properties of the core scaffold and then provide an in-depth exploration of sulfamethoxazole, reflecting its overwhelming importance in medicinal chemistry and clinical practice. Understanding the physicochemical properties of sulfamethoxazole is fundamental to its formulation, delivery, and therapeutic efficacy.[4]

Part 1: The Core Scaffold: N-(5-methyl-3-isoxazolyl)benzenesulfonamide

This compound serves as a foundational structure. While not a therapeutic agent in itself, its properties are relevant in the context of synthesis and as a potential impurity or metabolite.

Physicochemical Data Summary

Property	Value	Source
IUPAC Name	N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide	[5]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₃ S	
Molecular Weight	238.27 g/mol	[6]
LogP (Predicted)	1.78	[7]
Topological Polar Surface Area (TPSA)	72.2 Å ²	[7]
Physical Form	Solid	

Part 2: The Active Pharmaceutical Ingredient: Sulfamethoxazole

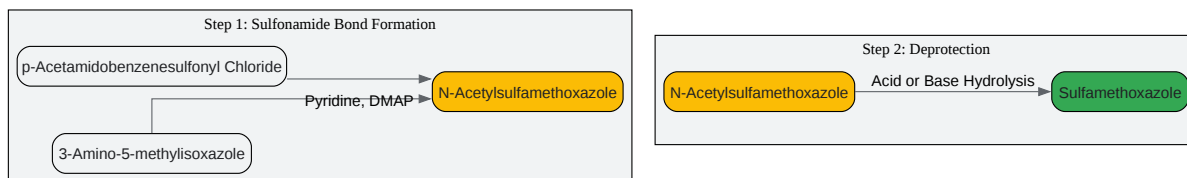
Sulfamethoxazole is a sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[3][8] Its physicochemical characteristics are paramount to its behavior as a drug.

Comprehensive Physicochemical Properties of Sulfamethoxazole

Property	Value	Source(s)
IUPAC Name	4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide	[2][8]
CAS Number	723-46-6	[1]
Molecular Formula	C ₁₀ H ₁₁ N ₃ O ₃ S	[8]
Molecular Weight	253.28 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[1][9]
Melting Point	168-179 °C	[1][9]
Solubility	- Very slightly soluble in water. - Freely soluble in acetone. - Sparingly soluble in ethanol. - Soluble in dilute acids and alkalis.	[9]
pKa	5.81	[1]
LogP (Octanol/Water Partition Coefficient)	0.89	[1]
UV/Vis Absorbance (λ _{max})	271 nm	[8][10]

Synthesis Pathway of Sulfamethoxazole

The synthesis of sulfamethoxazole is a multi-step process that underscores the importance of understanding reaction mechanisms and intermediates. A common pathway involves the reaction of 3-amino-5-methylisoxazole with p-acetamidobenzenesulfonyl chloride, followed by hydrolysis to remove the acetyl protecting group.[11]



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Caption: A generalized workflow for the synthesis of Sulfamethoxazole.

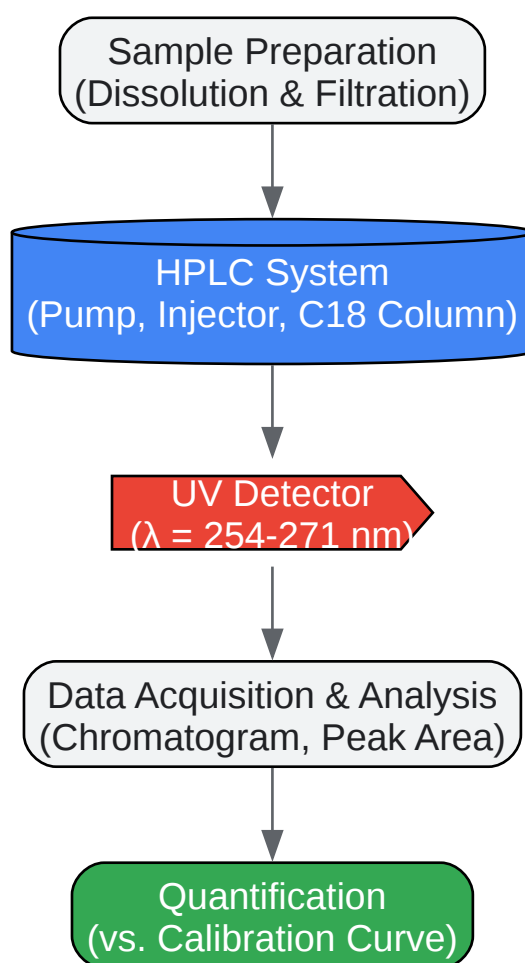
Analytical Characterization of Sulfamethoxazole

Accurate determination of sulfamethoxazole in pharmaceutical formulations and biological matrices is essential for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method.[12][13]

Protocol: Reverse-Phase HPLC for Sulfamethoxazole Quantification

- **Preparation of Mobile Phase:** A mixture of methanol and water (e.g., 60:40 v/v) is prepared. The pH is adjusted to approximately 2.6 using dilute phosphoric acid.[13] The mobile phase should be filtered and degassed.
- **Standard Solution Preparation:** A stock solution of sulfamethoxazole reference standard is prepared in methanol.[13] Working standards are prepared by diluting the stock solution with the mobile phase to achieve a range of concentrations for the calibration curve.
- **Sample Preparation:** For solid dosage forms, tablets are crushed, and a precise weight is dissolved in methanol, sonicated, and diluted to a known volume. The solution is filtered before injection.[12]
- **Chromatographic Conditions:**
 - **Column:** C18, 5 μ m particle size (e.g., 250 mm x 4.6 mm).[13]

- Flow Rate: 1.0 mL/min.[13]
- Injection Volume: 20 μ L.[13]
- Column Temperature: 40°C.[13]
- Detection: UV detector at 254 nm or 271 nm.[8][13]
- Data Analysis: A calibration curve is generated by plotting the peak area of the standard solutions against their concentration. The concentration of sulfamethoxazole in the sample is determined from this curve.



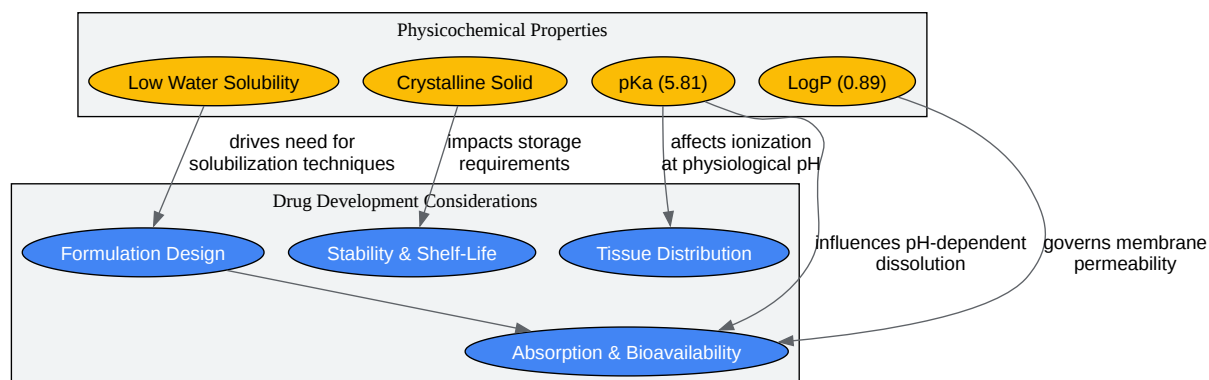
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Caption: Workflow for the quantitative analysis of Sulfamethoxazole via HPLC.

Part 3: The Interplay of Physicochemical Properties and Drug Development

The physicochemical properties of sulfamethoxazole are not mere data points; they are critical determinants of its behavior in a pharmaceutical context.

- **Solubility and Bioavailability:** Sulfamethoxazole's poor aqueous solubility is a significant challenge.^[9] Its solubility is pH-dependent due to the acidic sulfonamide proton ($pK_a \sim 5.8$).^[1] In the acidic environment of the stomach, it is less soluble, which can affect its dissolution rate and subsequent absorption. Formulations often utilize strategies to enhance solubility, such as using the sodium salt or co-solvents.
- **LogP and Membrane Permeability:** With a LogP of 0.89, sulfamethoxazole is moderately lipophilic.^[1] This property facilitates its passage across biological membranes, including the bacterial cell wall and the gastrointestinal lining, which is essential for its absorption and mechanism of action.
- **pK_a and Distribution:** The pK_a of 5.81 means that at physiological pH (~ 7.4), a significant portion of sulfamethoxazole exists in its ionized (anionic) form.^[1] This influences its distribution into tissues and its potential for plasma protein binding.
- **Crystalline Form and Stability:** As a crystalline solid, sulfamethoxazole is generally stable.^[9] However, it can be sensitive to light, necessitating appropriate storage conditions to prevent degradation.^[9] Understanding its solid-state properties is crucial for preventing polymorphism, which could impact dissolution and bioavailability.



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Caption: The influence of key physicochemical properties on drug development stages.

Conclusion

A thorough understanding of the physicochemical properties of **N-(5-methyl-3-isoxazolyl)benzenesulfonamide** and, more critically, its 4-amino analogue sulfamethoxazole, is indispensable for researchers, scientists, and drug development professionals. These properties—from solubility and pKa to partition coefficient and solid-state form—govern every aspect of the drug's journey, from chemical synthesis and analysis to its ultimate therapeutic action in the patient. The data and protocols presented in this guide offer a foundational framework for informed research and development involving this vital sulfonamide antibiotic.

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